5-Imino-1,2,4-dithiazolidin-3-one
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Overview
Description
5-Imino-1,2,4-dithiazolidin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-1,2,4-dithiazolidin-3-one typically involves the reaction of thiourea with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Imino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Cycloaddition-Elimination Reactions: This compound reacts with electron-rich double bonds, such as enamines and ester enolates, to form 2-iminothiazolidines through cycloaddition-elimination reactions.
Substitution Reactions: It can participate in substitution reactions where the imino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electron-rich compounds like enamines and ester enolates. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are typically 2-iminothiazolidines, which are valuable intermediates in organic synthesis and can be further functionalized for various applications .
Scientific Research Applications
5-Imino-1,2,4-dithiazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Imino-1,2,4-dithiazolidin-3-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Imino-1,2,4-thiadiazolidin-3-one: Similar in structure but contains one less sulfur atom.
Thiazolidine-2,4-dione: A related compound with different substitution patterns and biological activities.
Uniqueness
5-Imino-1,2,4-dithiazolidin-3-one is unique due to its dual sulfur-nitrogen heterocyclic structure, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-1,2,4-dithiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS2/c3-1-4-2(5)7-6-1/h(H2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZVTRVAYFLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)SS1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589261 |
Source
|
Record name | 5-Amino-3H-1,2,4-dithiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-04-8 |
Source
|
Record name | 5-Amino-3H-1,2,4-dithiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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